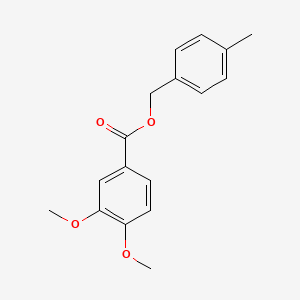

![molecular formula C15H18N2S B5621344 1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)

1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine" pertains to a class of heterocyclic compounds with potential biological activities. The synthesis and study of its properties contribute significantly to the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various methods, including photocyclization and the Friedländer reaction. For example, Luo and Castle (1990) reported the synthesis of novel polycyclic heterocyclic ring systems, including benzo[h][1]benzothieno[2,3-c]quinoline, through photocyclization of appropriate amides (Luo & Castle, 1990). Similarly, Maalej et al. (2011) described the synthesis of 14-aryl-10,11,12,14-tetrahydro-9H-benzo[5,6]chromeno[2,3-b]quinolin-13-amines by the Friedländer reaction, highlighting the diversity of synthetic approaches in this chemical space (Maalej et al., 2011).

Molecular Structure Analysis

The stereochemistry and molecular configurations of similar compounds have been extensively studied, revealing their conformational preferences and structural diversity. Crabb and Mitchell (1977) explored the stereochemistry of related quinoline derivatives using proton magnetic resonance, illustrating the complexity of these molecules (Crabb & Mitchell, 1977).

Chemical Reactions and Properties

The chemical behavior of heterocyclic compounds like "this compound" involves various reactions, including cyclization and interactions with different reagents. The studies by Khaikate et al. (2019) on the synthesis of indolo- and benzothieno[2,3-b]quinolines via cascade cyclization highlight the reactivity and transformation capabilities of these molecules (Khaikate et al., 2019).

Physical Properties Analysis

The physical properties of such heterocyclic compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. However, specific studies detailing these properties for "this compound" were not identified in the available literature. Generally, these properties are determined experimentally and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are vital for the application of heterocyclic compounds in chemical syntheses and drug development. The work by Pozharskii et al. (2016) on the basicity and fluorescence of benzo[h]quinoline derivatives provides insight into the chemical properties of related compounds (Pozharskii et al., 2016).

Propiedades

IUPAC Name |

1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c16-14-9-5-1-3-7-11(9)17-15-13(14)10-6-2-4-8-12(10)18-15/h1-8H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEYLKMGHWEFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)

![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)

![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)

![2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)

![N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)

![3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B5621372.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)